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Methyl 2-phenoxybenzoylformate

Cat. No.: B15296273
M. Wt: 256.25 g/mol
InChI Key: FRGVAJRTNQISSH-UHFFFAOYSA-N
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Description

Significance of Aryl Esters and Benzoylformates in Chemical Research

Aryl esters and benzoylformates represent two pivotal classes of organic compounds that have independently carved out significant niches in chemical research. Aryl esters, which are esters containing an aryl group, are fundamental building blocks in organic synthesis and are prevalent in a wide array of natural products and pharmaceuticals. Their utility extends to being efficient in arylation reactions of carboxylic acids. acs.org Furthermore, some aryl esters have been developed as self-immolative linkers, which are molecular tools designed to release a specific molecule upon a triggering event. researchgate.net

Benzoylformates, also known as phenylglyoxylates, and their derivatives are of considerable interest due to their photochemical reactivity and their role in biocatalysis. researchgate.netnih.gov For instance, benzoylformate decarboxylase is a thiamin diphosphate-dependent enzyme that acts on aromatic substrates and is a valuable biocatalyst for producing chiral alpha-hydroxy ketones. nih.gov The study of methyl benzoylformate, a simpler analog, has provided insights into its synthesis and its utility as a research chemical, including in the preparation of heat and radiation-resistant polymers. biosynth.compatsnap.com Phenylglyoxylic acid, the parent acid of benzoylformates, has been identified as a metabolite in cancer metabolism and is associated with the metabolism of adrenaline and noradrenaline. nih.govhealthmatters.io

Overview of Established Research Domains for Related Chemical Structures

The chemical architecture of Methyl 2-phenoxybenzoylformate incorporates a phenoxy group attached to a benzoylformate core. This combination points toward potential applications in fields where related structures have already made an impact. For example, phenoxyphenyl derivatives have been investigated for their therapeutic potential, including as long-half-life antidepressants that act as selective serotonin (B10506) reuptake inhibitors. google.com The introduction of a phenoxy group can significantly influence the electronic and steric properties of a molecule, potentially modulating its biological activity or chemical reactivity.

Derivatives of 2-phenoxybenzoic acid, which shares a structural fragment with the target molecule, have been utilized as intermediates in the synthesis of compounds with analgesic properties. chemicalbook.com This suggests that this compound could serve as a precursor to novel therapeutic agents. The broader family of phenoxy derivatives has been explored for various pharmaceutical applications. google.com

Rationale for Comprehensive Academic Investigation of this compound

The rationale for a dedicated academic investigation into this compound stems from the convergence of the promising attributes of its constituent chemical classes. The limited currently available information identifies it as a useful synthesis intermediate. chemicalbook.com However, its full potential remains largely untapped.

A systematic study of its synthesis, reactivity, and physical properties is warranted. New synthesis methods for related compounds like methyl benzoylformate have been developed to be more economical and environmentally friendly, which could be adapted for this compound. patsnap.com Understanding its photochemical behavior, in line with the known photochemistry of other benzoylformate esters, could open avenues in materials science or photoredox catalysis. researchgate.net

Furthermore, exploring its potential as a substrate for enzymes like benzoylformate decarboxylase could reveal novel biocatalytic applications. nih.gov Given that phenoxybenzoyl derivatives have shown utility in medicinal chemistry, a thorough investigation into the biological activity of this compound and its derivatives is a logical and promising direction for future research.

Chemical Compound Data

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundNot availableC15H12O4256.25 (approx.)
Methyl 2-phenoxybenzoate21905-56-6C14H12O3228.24
Methyl benzoylformate15206-55-0C9H8O3164.16
Phenylglyoxylic acid611-73-4C8H6O3150.13
2-Phenoxybenzoic acid2243-42-7C13H10O3214.22

Note: The molecular formula and weight for this compound are calculated based on its structure as specific experimental data is not widely available.

Physical Properties of Related Compounds
Methyl benzoylformate
Boiling Point246-248 °C
Density1.155 g/mL at 25 °C
AppearanceClear yellow liquid
Methyl 2-phenoxybenzoate
Storage TemperatureRoom Temperature

This data is based on available information for related compounds and serves as a reference point for the potential properties of this compound. chemicalbook.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O4 B15296273 Methyl 2-phenoxybenzoylformate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

methyl 2-oxo-2-(2-phenoxyphenyl)acetate

InChI

InChI=1S/C15H12O4/c1-18-15(17)14(16)12-9-5-6-10-13(12)19-11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

FRGVAJRTNQISSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=CC=CC=C1OC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Phenoxybenzoylformate and Its Analogs

Direct Esterification Approaches

Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester. This can be achieved through several methods, including acid-catalyzed reactions and the use of activated carboxylic acid derivatives.

Fischer Esterification Variants

The Fischer-Speier esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.org The reaction is an equilibrium process, and to favor the formation of the ester product, an excess of one reactant (usually the alcohol) is used, or the water generated during the reaction is removed. wikipedia.orgorganic-chemistry.orgbyjus.com For the synthesis of Methyl 2-phenoxybenzoylformate, this would involve the reaction of 2-phenoxybenzoic acid with methanol (B129727).

The mechanism proceeds through several reversible steps. Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. organic-chemistry.orgbyjus.commasterorganicchemistry.com The nucleophilic oxygen of the alcohol then attacks this activated carbonyl carbon. byjus.com Following a proton transfer and the elimination of a water molecule, the ester is formed. organic-chemistry.orgmasterorganicchemistry.com

A range of acid catalysts can be employed in Fischer esterification. While strong Brønsted acids are common, Lewis acids and solid acid catalysts have also been developed to facilitate the reaction, sometimes under milder conditions. wikipedia.orgmdpi.com

Catalyst TypeExamplesKey Features
Brønsted Acids Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (TsOH), Hydrochloric acid (HCl)Commonly used, inexpensive, and effective, but can be corrosive and difficult to separate from the reaction mixture. wikipedia.orgkhanacademy.org
Lewis Acids Scandium(III) triflate, Hafnium(IV) and Zirconium(IV) saltsCan offer higher selectivity and milder reaction conditions. wikipedia.orgorganic-chemistry.org
Solid Acids Zirconia, Titania-Zirconia composites, Graphene oxideReusable, easily separable from the reaction mixture, and can be more environmentally friendly. organic-chemistry.orgmdpi.com

Acylation of Phenols or Alcohols with Acid Derivatives

An alternative to direct acid catalysis involves the use of a more reactive carboxylic acid derivative, such as an acyl chloride. In this approach for synthesizing this compound, 2-phenoxybenzoyl chloride would be reacted with methanol. This method is a type of nucleophilic acyl substitution. ucalgary.ca

This reaction is often performed in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct that is formed. youtube.comgoogle.com The acylation of alcohols and phenols is a fundamental reaction for preparing esters. ias.ac.in The use of acyl chlorides is advantageous as they are highly reactive, often allowing the reaction to proceed at lower temperatures and with shorter reaction times compared to Fischer esterification. researchgate.net

The general mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the expulsion of the chloride ion as a leaving group to form the ester. ucalgary.ca Various catalysts, including indium(III) chloride supported on montmorillonite (B579905) K-10 clay, have been shown to be highly active for the acylation of aromatic alcohols and phenols with acyl chlorides, providing high yields under mild conditions. ias.ac.in

Alkylation Strategies for Carboxylic Acid Salts

Alkylation strategies provide a different route to esters, starting from a deprotonated carboxylic acid, known as a carboxylate salt. This nucleophilic salt is then reacted with an electrophilic alkylating agent.

Intermolecular Alkylation Reactions

The synthesis of esters can be achieved by the SN2 reaction of a carboxylate salt with an alkyl halide. libretexts.org This process first requires the deprotonation of the carboxylic acid (2-phenoxybenzoic acid) using a suitable base, such as sodium hydroxide (B78521), to form the corresponding carboxylate anion (sodium 2-phenoxybenzoate). libretexts.org

This carboxylate is a potent nucleophile that can then react with an alkylating agent. For the synthesis of this compound, a methyl halide would be used. libretexts.org This intermolecular reaction is a fundamental transformation in organic chemistry for creating C-O bonds and is applicable to a wide range of carboxylates and alkylating agents. rsc.org The reaction's success is often dependent on the nature of the alkyl halide, with primary halides being the most effective for SN2 reactions. libretexts.org

Specific Alkylating Agent Selection for Methylation

The choice of the methylating agent is crucial for the successful synthesis of methyl esters via alkylation. Several reagents are available, each with distinct properties and applications.

Methylating AgentFormulaKey Features
Methyl Iodide CH₃IA commonly used and highly reactive methylating agent for SN2 reactions with carboxylates. libretexts.orgreddit.com
Dimethyl Sulfate (CH₃)₂SO₄A powerful and cost-effective methylating agent, often used in industrial processes. reddit.comgoogle.com
Dimethyl Carbonate (CH₃)₂CO₃Considered a "green" methylating reagent due to its lower toxicity compared to traditional agents. acs.org It can be used in base-catalyzed methyl transfer reactions. acs.org
Methyl Salicylate C₈H₈O₃An inexpensive and selective methylating agent that can be used under specific conditions with potassium carbonate in a solvent like N,N-dimethylacetamide (DMA). organic-chemistry.org
Streptozotocin C₈H₁₅N₃O₇A DNA-alkylating drug that has been investigated as an O-methylating agent for carboxylic acids under mild, aqueous-compatible conditions. nih.gov

Advanced Synthetic Protocols

Modern organic synthesis often seeks to improve upon classical methods by employing advanced catalytic systems that offer greater efficiency, selectivity, and functional group tolerance. adelaide.edu.au These protocols often utilize transition-metal catalysts or photoredox catalysis to achieve transformations under mild conditions.

One prominent area of advancement is the use of dual catalytic systems. For instance, the merger of photoredox catalysis with nickel catalysis has enabled the coupling of α-carboxyl sp³-carbons with aryl halides. acs.org While this specific example applies to decarboxylative arylation, the underlying principles demonstrate the power of using light-mediated processes to generate reactive intermediates that can then participate in cross-coupling reactions catalyzed by a transition metal like nickel. acs.org Such methods are prized for their high functional group tolerance and compatibility with complex molecules. acs.org

Another advanced approach involves the development of novel solid acid catalysts. For example, zirconium-based solid acids have been used for the direct condensation of benzoic acid and methanol. mdpi.comresearchgate.net These catalysts are often reusable and can provide high yields without the need for corrosive and difficult-to-remove homogeneous acids like sulfuric acid. mdpi.com Research into catalysts like ZSM-5 zeolites for the acylation of phenols also points toward more selective and recoverable catalytic systems. bcrec.id These advanced protocols focus on achieving chemical transformations with higher atom economy, reduced waste, and greater control over the reaction outcome. adelaide.edu.au

Catalytic Synthesis Routes

Catalytic methods offer efficient and selective pathways to this compound and its analogs, often minimizing the need for stoichiometric reagents and harsh reaction conditions.

A primary route to the core structure involves the synthesis of 2-phenoxybenzoic acid, a key precursor. The Ullmann condensation is a classical and effective method for this transformation. wikipedia.orgorganic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl halide, such as 2-chlorobenzoic acid, with a phenol (B47542) in the presence of a base. wikipedia.orgnih.gov The reactivity of the aryl halide typically follows the order of I > Br > Cl. researchgate.net While traditional Ullmann reactions often required high temperatures and stoichiometric copper, modern advancements have introduced the use of soluble copper catalysts with ligands like diamines, which can facilitate the reaction under milder conditions. wikipedia.org For instance, the synthesis of 4-chloro-2-phenoxybenzoic acid is achieved by reacting 2,4-dichlorobenzoic acid with phenol in the presence of potassium tert-butoxide and a catalytic amount of copper powder in DMF, followed by refluxing. nih.gov

Once the 2-phenoxybenzoic acid is obtained, it can be converted to the corresponding methyl ester. A direct and green approach to this esterification is the use of solid acid catalysts. For example, a Zr/Ti solid acid catalyst has been shown to be effective for the direct condensation of various benzoic acids with methanol. google.com These catalysts are advantageous as they are easily recoverable and reusable, thus minimizing waste. google.com

The introduction of the α-ketoester functionality can be achieved through catalytic C-H activation. A notable example is the platinum-catalyzed selective C-H acylation of 2-aryloxypyridines with ethyl chlorooxoacetate. This method is oxidant-free and additive-free and avoids decarbonylative side reactions. This approach demonstrates the feasibility of directly functionalizing the aromatic ring to introduce the desired ketoester group.

Another catalytic approach for the synthesis of α-keto esters involves the visible-light-induced copper-catalyzed controlled oxidation of terminal alkynes using molecular oxygen as a sustainable oxidant. This method proceeds via a phenylglyoxal (B86788) intermediate and is compatible with a broad range of functional groups.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals like this compound to enhance sustainability.

Key green chemistry principles applicable to this synthesis include:

Use of Catalysts: The shift from stoichiometric reagents to catalytic amounts of substances like copper in the Ullmann condensation and the use of solid acid or platinum catalysts for subsequent steps significantly reduces waste. jetir.orgnih.gov Catalysts are used in small amounts and can facilitate numerous reaction cycles.

Atom Economy: Reactions like cross-dehydrogenative coupling (CDC) are being developed for ester synthesis, which maximize the incorporation of reactant atoms into the final product, thus improving atom economy. labmanager.com

Use of Safer Solvents: Efforts are being made to replace traditional, hazardous solvents like DMF and NMP with greener alternatives such as water or Cyrene™. sphinxsai.commdpi.com For instance, Ullmann-type reactions have been successfully carried out in water, which is non-toxic, non-flammable, and readily available. nih.govmdpi.com

Energy Efficiency: The development of catalytic systems that operate under milder temperatures and pressures contributes to reduced energy consumption. nih.gov Microwave-assisted synthesis, for example, has been shown to accelerate the Ullmann condensation, leading to shorter reaction times and potentially lower energy usage.

Use of Renewable Feedstocks and Biocatalysis: While not yet specifically documented for this compound, the use of biocatalysts like lipases for esterification is a prominent green chemistry strategy. techscience.com These enzymatic reactions occur under mild conditions and can lead to products with a "natural" label, which can be advantageous. techscience.com

Table 1: Application of Green Chemistry Principles
Green Chemistry PrincipleApplication in Synthesis of this compound and Analogs
Catalysis Use of copper catalysts in Ullmann condensation, solid acid catalysts for esterification. jetir.orgnih.gov
Atom Economy Development of Cross-Dehydrogenative Coupling (CDC) reactions for ester formation. labmanager.com
Safer Solvents Replacement of traditional solvents with water or Cyrene™ in Ullmann-type reactions. sphinxsai.commdpi.com
Energy Efficiency Use of microwave-assisted synthesis to shorten reaction times in Ullmann condensations.
Biocatalysis Potential use of lipases for the esterification step, offering mild reaction conditions. techscience.com

Synthesis of Structural Derivatives and Precursors of this compound

The synthesis of this compound relies on the availability of key precursors, and the same methodologies can be extended to produce a variety of structural derivatives.

Preparation of Phenoxybenzoyl Halide Intermediates

The conversion of the carboxylic acid group of 2-phenoxybenzoic acid to a more reactive acyl halide, typically an acyl chloride, is a crucial step for the subsequent synthesis of esters and other derivatives.

A common method for this transformation is the reaction of the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com The reaction with thionyl chloride is often carried out in excess reagent which also acts as the solvent, followed by reflux. The excess thionyl chloride is then removed by distillation.

Alternatively, oxalyl chloride can be used in an inert solvent like dichloromethane (B109758) (DCM) in the presence of a catalytic amount of dimethylformamide (DMF). This method is often preferred due to the mild reaction conditions and the formation of gaseous byproducts (CO, CO₂, and HCl), which are easily removed.

For example, the synthesis of 4-phenoxybenzoyl chloride involves treating 4-phenoxybenzoic acid with oxalyl chloride in toluene. google.com The industrial-scale production often ensures anhydrous conditions to prevent hydrolysis of the acyl chloride product.

Table 2: Reagents for Acyl Chloride Formation
ReagentTypical ConditionsAdvantages
Thionyl Chloride (SOCl₂) ** Reflux in excess reagentReadily available
Oxalyl Chloride ((COCl)₂) **Inert solvent (e.g., DCM, Toluene), catalytic DMFMild conditions, gaseous byproducts

Synthesis of Related Alkyl Phenoxyarylformates

Once the phenoxybenzoyl chloride intermediate is prepared, a variety of related alkyl phenoxyarylformates can be synthesized through reaction with different alcohols. This esterification reaction is a straightforward nucleophilic acyl substitution where the alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride ion.

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. This prevents the acid from catalyzing side reactions or protonating the alcohol, which would render it non-nucleophilic.

For instance, the synthesis of ethyl 4-chloro-2-phenoxybenzoate is achieved by first converting 4-chloro-2-phenoxybenzoic acid to its acyl chloride, which is then reacted with ethanol. nih.gov Similarly, reacting 2-phenoxybenzoyl chloride with other alcohols, such as propanol, isopropanol, or butanol, would yield the corresponding propyl, isopropyl, or butyl 2-phenoxybenzoylformates.

The synthesis of a series of N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides and methyl-2-[2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetylamino]alkanoates from a common hydrazide intermediate further illustrates the modularity of these synthetic routes, allowing for the creation of a library of related compounds by varying the alkylating or acylating agent.

Chemical Reactivity and Mechanistic Studies of Methyl 2 Phenoxybenzoylformate

Hydrolysis and Transesterification Pathways

The ester group in methyl 2-phenoxybenzoylformate is susceptible to cleavage through hydrolysis and transesterification reactions, proceeding via nucleophilic acyl substitution mechanisms.

The hydrolysis of this compound, involving the cleavage of the methyl ester to form 2-phenoxybenzoylformic acid and methanol (B129727), can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis of esters typically follows a second-order kinetic model, being first order in both the ester and the hydroxide (B78521) ion. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. A study on the alkaline hydrolysis of methyl 2-benzoylbenzoates provides insight into the expected mechanism for the subject compound rsc.orgsigmaaldrich.com. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the methoxide (B1231860) ion, which is then protonated by the solvent.

In acidic media, the hydrolysis mechanism involves the initial protonation of the carbonyl oxygen of the ester group, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of methanol yield the carboxylic acid. Studies on the acid-catalyzed hydrolysis of related compounds, such as methyl pseudo-2-benzoylbenzoate, have shown pseudo-first-order kinetics under specific conditions acs.org. For instance, the hydrolysis of methyl pseudo-2-benzoylbenzoate in aqueous sulfuric acid has been investigated, and the rate constants determined under various acid concentrations and temperatures are presented in Table 1.

Table 1: Pseudo-first-order rate constants for the hydrolysis of Methyl Pseudo-2-benzoylbenzoate in Aqueous Sulfuric Acid at 29.8 °C acs.org

Sulfuric Acid Concentration (M) Rate Constant (k) x 10^5 (s⁻¹)
1.01 1.11 ± 0.03
2.03 2.88 ± 0.05
2.59 4.27 ± 0.03
3.08 6.64 ± 0.13

This table is based on data for a structurally related compound and is intended to be illustrative of the type of kinetic data obtained in such studies.

The rate of hydrolysis is influenced by steric and electronic factors. The presence of the bulky phenoxybenzoyl group may sterically hinder the approach of the nucleophile to the ester carbonyl, potentially slowing the reaction rate compared to simpler methyl benzoates psu.edu.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting it with an alcohol (R'OH) to form a new ester (2-phenoxybenzoylformate-R') and methanol. This reaction can be catalyzed by either acids or bases.

Base-catalyzed transesterification proceeds via a nucleophilic acyl substitution mechanism. An alkoxide ion (R'O⁻), a potent nucleophile, attacks the ester carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion (CH₃O⁻) to yield the new ester.

Acid-catalyzed transesterification begins with the protonation of the ester carbonyl oxygen, increasing its electrophilicity. The alcohol (R'OH) then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of methanol and the formation of the new ester.

The efficiency of transesterification is often dependent on driving the equilibrium towards the products, for instance, by using a large excess of the reactant alcohol or by removing the methanol as it is formed.

Nucleophilic Additions and Substitutions at the Carbonyl Centers

This compound possesses two electrophilic carbonyl centers: the ester carbonyl and the ketone carbonyl. Both can undergo nucleophilic attack, and the regioselectivity of the reaction will depend on the nature of the nucleophile and the reaction conditions. Generally, ketones are more reactive towards nucleophiles than esters masterorganicchemistry.com.

Primary and secondary amines can react with both the ester and ketone functionalities. The reaction with the ester group leads to amidation, forming the corresponding N-substituted 2-phenoxybenzoylformamide. This is a nucleophilic acyl substitution reaction where the amine displaces the methoxy (B1213986) group. Studies on the amidation of methyl benzoate (B1203000) with various amines have shown that the reaction can be catalyzed by metal catalysts researchgate.net. The reactivity can be influenced by the steric hindrance of the amine researchgate.net.

The ketone carbonyl can react with primary amines to form an imine (a Schiff base) through a nucleophilic addition-elimination mechanism. The reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond mnstate.edulibretexts.org. Secondary amines can react with the ketone to form an enamine if an alpha-proton is available.

Alcohols, in the presence of an acid or base catalyst, can act as nucleophiles. As discussed in the transesterification section (3.1.2), reaction at the ester carbonyl leads to the exchange of the alkoxy group.

Reaction at the ketone carbonyl with an alcohol under acidic conditions can lead to the formation of a hemiketal and subsequently a ketal. This involves the nucleophilic addition of the alcohol to the ketone carbonyl, followed by a second alcohol molecule displacing the resulting hydroxyl group after protonation pressbooks.publibretexts.org.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent carbon-based nucleophiles.

Reaction with the ester group typically involves a double addition. The first equivalent of the Grignard reagent adds to the ester carbonyl to form a ketone intermediate after the elimination of methoxide. This ketone is highly reactive and immediately undergoes a second nucleophilic attack by another equivalent of the Grignard reagent to form a tertiary alcohol upon acidic workup masterorganicchemistry.commnstate.edulibretexts.orgyoutube.com.

The ketone carbonyl of this compound will also readily react with Grignard reagents to form a tertiary alcohol. Given that ketones are generally more reactive than esters towards Grignard reagents, it is plausible that the ketone functionality could react preferentially, although a mixture of products is likely. The reaction involves the nucleophilic addition of the carbanionic part of the Grignard reagent to the electrophilic carbonyl carbon libretexts.orgyoutube.com.

The relative reactivity of the two carbonyl groups towards carbon nucleophiles can be influenced by steric hindrance and the specific reagent used. For instance, more sterically demanding nucleophiles might show greater selectivity for the less hindered carbonyl group.

Electrophilic Aromatic Substitution Reactions of the Phenoxy Moiety

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, in a nitration reaction, typically carried out with a mixture of nitric acid and sulfuric acid, the electrophile is the nitronium ion (NO₂⁺). masterorganicchemistry.comaiinmr.com The substitution is expected to occur primarily at the para position of the phenoxy ring, with some ortho substitution also possible, though likely diminished due to steric hindrance. mnstate.edulibretexts.org

Radical Reactions and Degradation Pathways

The study of radical reactions and degradation pathways is crucial for understanding the environmental fate and potential applications of a compound.

Gas-Phase Reaction Kinetics and Mechanisms

While specific kinetic data for this compound is unavailable, studies on similar aromatic esters and ethers in the gas phase can provide insights. The atmospheric degradation of such compounds is often initiated by reaction with hydroxyl (OH) radicals. cjee.ac.cn The rate of these reactions is influenced by the structure of the molecule. For instance, the presence of activating groups can increase the reaction rate. Theoretical studies on the gas-phase reactions of other molecules, such as the reaction between phenyl and amino radicals, have utilized computational methods like CCSD(T) to investigate potential energy surfaces and predict reaction kinetics. mnstate.edu Similar computational approaches could be applied to this compound to estimate its reaction rate constants with atmospheric oxidants.

Identification of Reaction Products and Byproducts

The products of radical-initiated degradation of this compound would depend on the specific reaction conditions. In the presence of OH radicals, initial attack could occur at either of the aromatic rings or at the methyl ester group. Attack on the phenoxy ring could lead to the formation of hydroxylated derivatives. Oxidation of the methyl group could lead to the formation of other esters or carboxylic acids. In biomass burning studies, the oxidation of unsaturated ketones by OH radicals has been shown to produce a variety of smaller carbonyl compounds, such as acetaldehyde (B116499) and methyl glyoxal, through complex reaction mechanisms involving peroxy radicals. cjee.ac.cn Similar fragmentation pathways could be envisioned for a complex molecule like this compound under oxidative conditions.

Photochemical Transformation Studies

The presence of aromatic rings and a carbonyl group in this compound suggests that it may undergo photochemical transformations upon exposure to ultraviolet (UV) radiation. Studies on the photodegradation of related compounds, such as 2-methyl-4-chlorophenoxyacetic acid (MCPA), have shown that degradation is influenced by factors like the wavelength of UV light, pH, and the presence of other substances like hydrogen peroxide. cjee.ac.cn The photochemical reactions of other aromatic ketones have been shown to proceed through triplet excited states, leading to various products depending on the solvent and the presence of reactants. masterorganicchemistry.com For this compound, photochemical reactions could involve cleavage of the ether bond, reactions of the keto-ester group, or transformations on the aromatic rings.

Metal-Catalyzed Transformations Involving this compound

The functional groups present in this compound offer several sites for metal-catalyzed transformations. The aromatic rings could participate in cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, if appropriate leaving groups (e.g., halides) were present on the rings. The carbonyl group of the keto-ester moiety could be a target for various metal-catalyzed reductions or additions. For example, catalytic hydrogenation using transition metal catalysts could reduce the ketone to a secondary alcohol. While specific studies on this compound are not available, the vast field of organometallic chemistry provides numerous examples of such transformations on molecules with similar functional groups.

Spectroscopic and Structural Characterization of Methyl 2 Phenoxybenzoylformate

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The infrared spectrum of Methyl 2-phenoxybenzoylformate is expected to show characteristic absorption bands corresponding to its ester, ketone, and ether functionalities. The presence of two carbonyl groups (α-keto ester) and a phenoxy group gives rise to a distinctive pattern of absorptions.

Key FT-IR absorptions for this compound would include:

C=O Stretching (Ester and Ketone): Strong absorption bands are anticipated in the region of 1735-1720 cm⁻¹ for the ester carbonyl and around 1680-1660 cm⁻¹ for the ketone carbonyl. The conjugation with the aromatic ring can influence the exact position of these bands.

C-O Stretching (Ester and Ether): The spectrum would exhibit C-O stretching vibrations. The ester C-O stretch typically appears in the 1300-1000 cm⁻¹ range. The aryl ether C-O-C stretching vibrations are expected to produce strong bands in the 1270-1230 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Aromatic C-H and C=C Stretching: The presence of two aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 1: Predicted FT-IR Data for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch >3000
Ester C=O Stretch 1735-1720
Ketone C=O Stretch 1680-1660
Aromatic C=C Stretch 1600-1450
Asymmetric C-O-C Stretch (Aryl Ether) 1270-1230
Symmetric C-O-C Stretch (Aryl Ether) 1075-1020

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the vibrations of the carbon skeleton and the symmetric vibrations of the aromatic rings. The C=O stretching vibrations are also Raman active, although they are typically weaker than in the IR spectrum. The symmetric breathing modes of the phenyl rings would be expected to produce strong signals in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integrations of the signals, the precise arrangement of atoms can be established.

The ¹H NMR spectrum of this compound would provide a map of the different proton environments in the molecule. The aromatic region of the spectrum (typically δ 7.0-8.5 ppm) would be complex due to the presence of nine protons on two different phenyl rings. The signals for these protons would exhibit splitting patterns (doublets, triplets, multiplets) due to coupling with neighboring protons. The three protons of the methyl ester group would appear as a sharp singlet, likely in the range of δ 3.5-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.

Table 2: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (9H) 7.0-8.5 Multiplet

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. This compound has a total of 15 carbon atoms. Due to symmetry, some of the aromatic carbons may be chemically equivalent, leading to fewer than 15 signals. The carbonyl carbons of the ester and ketone groups are highly deshielded and would appear at the downfield end of the spectrum (δ 160-200 ppm). The aromatic carbons would resonate in the δ 110-160 ppm region, and the methyl carbon of the ester group would appear at the upfield end, typically around δ 50-60 ppm.

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Ketone Carbonyl (C=O) 180-195
Ester Carbonyl (C=O) 160-170
Aromatic Carbons (C-O) 150-160
Aromatic Carbons (C-H, C-C) 110-140

To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other, helping to delineate the spin systems within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the different functional groups, for instance, by observing correlations from the methyl protons to the ester carbonyl carbon, and from the aromatic protons to the carbons of the adjacent ring through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about which protons are close to each other in space, which is critical for determining the preferred conformation of the molecule, particularly the relative orientation of the two aromatic rings. For example, NOE correlations between protons on the two different rings would indicate a folded conformation where the rings are in proximity.

Through the combined application of these spectroscopic methods, a detailed and unambiguous structural characterization of this compound can be achieved.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, often to four or more decimal places. This accuracy allows for the unambiguous determination of a compound's elemental formula. By comparing the experimentally measured accurate mass with the theoretical masses of potential formulas, the correct molecular formula can be identified. This capability is crucial in distinguishing between compounds that have the same nominal mass but different elemental compositions. nih.gov

For this compound (C₁₅H₁₂O₄), the theoretical monoisotopic mass can be calculated with high precision. An HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value, thereby confirming the elemental composition.

ParameterValue
Molecular FormulaC₁₅H₁₂O₄
Theoretical Monoisotopic Mass256.0736 u
Theoretical Average Mass256.2429 u

This table presents the theoretical mass values for this compound, which would be confirmed by HRMS analysis.

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS or MSⁿ) is a technique where ions are subjected to multiple rounds of mass analysis. In a typical MS/MS experiment, the molecular ion of the compound of interest is selected and then fragmented. The resulting fragment ions are then mass-analyzed to produce a fragmentation spectrum. This spectrum provides a "fingerprint" of the molecule and allows for the elucidation of its structure by piecing together the fragmentation pathway. nih.govnih.gov

The fragmentation of this compound under MS/MS conditions would likely involve characteristic cleavages of the ester and ether linkages, as well as fragmentation of the aromatic rings. The stability of the resulting fragment ions often dictates the major fragmentation pathways observed. chemguide.co.ukmiamioh.edu By analyzing the masses of the fragment ions, it is possible to deduce the structural components of the parent molecule. For example, the loss of a methoxycarbonyl group (-COOCH₃) or a phenoxy group (-OC₆H₅) would result in specific and identifiable fragment ions.

Hypothetical Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPostulated Structure of Fragment
256225OCH₃[M - OCH₃]⁺
256197COOCH₃[M - COOCH₃]⁺
256181C₆H₅O[M - C₆H₅O]⁺
181153CO[M - C₆H₅O - CO]⁺
181121COOCH₃[M - C₆H₅O - CO]⁺

This table outlines a hypothetical fragmentation pattern for this compound, illustrating how different parts of the molecule could be lost to form characteristic fragment ions.

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Absolute Structure and Molecular Packing

Single Crystal X-ray Diffraction is the gold standard for determining the absolute structure of a crystalline compound. rsc.orgresearchgate.net This technique requires a high-quality single crystal of the material. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision.

For this compound, a single crystal X-ray diffraction study would reveal the precise conformation of the molecule, including the dihedral angles between the two phenyl rings and the orientation of the methoxycarbonyl group. It would also provide detailed information about the intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the molecular packing in the crystal lattice. researchgate.net

Powder X-ray Diffraction for Polymorphism and Phase Purity

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials. researchgate.net Instead of a single crystal, a fine powder of the sample is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. rigaku.comnih.gov PXRD is particularly useful for identifying different crystalline forms of a compound, known as polymorphs. researchgate.net Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties such as solubility and melting point. researchgate.net

PXRD analysis of this compound would be used to confirm its phase purity and to identify if different polymorphic forms can be produced under various crystallization conditions. Each polymorph would exhibit a unique PXRD pattern.

Advanced Characterization Techniques for Supramolecular Interactions

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

A comprehensive understanding of the crystal packing and intermolecular interactions of this compound would be achieved through Hirshfeld surface analysis. This computational method maps the electron distribution of a molecule within a crystal lattice, providing a visual and quantitative representation of intermolecular contacts.

The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal is defined by the regions where the electron density of the pro-molecule (the molecule in isolation) is greater than the combined electron densities of all other molecules in the crystal. The surface is typically colored according to various properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on a dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation.

For a molecule like this compound, which contains aromatic rings, an ester group, and an ether linkage, a variety of intermolecular interactions would be expected. These would likely include:

H···H contacts: Typically the most abundant type of interaction, arising from the numerous hydrogen atoms on the phenyl rings and the methyl group.

C···H/H···C contacts: These interactions, often associated with π-stacking and other weak van der Waals forces, would be significant due to the presence of the aromatic systems.

O···H/H···O contacts: The presence of oxygen atoms in the carbonyl and ether functionalities would likely lead to the formation of weak C–H···O hydrogen bonds, which would be visible as distinct spikes in the fingerprint plot.

A hypothetical data table summarizing the contributions of these interactions for this compound, based on typical values for similar organic molecules, is presented below.

Hypothetical Intermolecular Contact Contributions for this compound

Intermolecular Contact TypePercentage Contribution to Hirshfeld Surface
H···H45 - 55%
C···H / H···C20 - 30%
O···H / H···O10 - 20%
C···C2 - 5%
Other< 2%

Note: This table is illustrative and not based on published experimental data for this compound.

Chiroptical Spectroscopy (if chiral derivatives are relevant)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are powerful tools for the stereochemical analysis of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of a molecule in solution.

For chiroptical spectroscopy to be relevant to this compound, a chiral derivative of the molecule would need to be synthesized. The parent molecule, this compound, is itself achiral as it does not possess a stereocenter and has a plane of symmetry.

If a chiral derivative were to be prepared, for instance, by introducing a chiral substituent on one of the phenyl rings or by creating a situation of atropisomerism through steric hindrance to rotation around the biaryl bond, then chiroptical spectroscopy would become a valuable characterization technique. The experimental CD and VCD spectra could be compared with spectra predicted from quantum chemical calculations to determine the absolute configuration of the chiral derivative.

As there are no reports of the synthesis or study of chiral derivatives of this compound in the reviewed literature, a specific discussion of its chiroptical properties is not currently possible.

Advanced Theoretical and Computational Investigations of Methyl 2 Phenoxybenzoylformate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed examination of molecular structures and electronic properties. For Methyl 2-phenoxybenzoylformate, these calculations can reveal key information about its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be used to find the global minimum on the potential energy surface. This optimized geometry is crucial as it provides the foundation for all other computational property predictions.

Beyond geometry, DFT is used to calculate a wide array of electronic properties. These include the distribution of electron density, the dipole moment, and molecular electrostatic potential (MEP) maps. An MEP map for this compound would highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for understanding how the molecule might interact with other chemical species.

Ab Initio Methods (e.g., Hartree-Fock, MP2, CCSD(T)) for High-Level Calculations

For even greater accuracy, ab initio (from first principles) methods can be employed. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) provide a more rigorous treatment of electron correlation.

Hartree-Fock is a foundational ab initio method that provides a good starting point but neglects electron correlation. MP2 improves upon HF by including electron correlation effects, which are crucial for accurately describing non-covalent interactions that may be present in this compound. For a benchmark-quality understanding of the molecule's energetics, the "gold standard" CCSD(T) method could be utilized, though its high computational cost would likely limit its application to smaller fragments of the molecule or for single-point energy calculations on the DFT-optimized geometry.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO would likely be localized on the electron-rich phenoxy group, while the LUMO might be centered on the electron-withdrawing benzoylformate portion. Analysis of these orbitals would provide insight into the molecule's charge transfer characteristics and its potential role in chemical reactions.

Property Description Significance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the propensity to donate electrons. A higher energy suggests greater electron-donating ability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the propensity to accept electrons. A lower energy suggests greater electron-accepting ability.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Reflects the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability.

Spectroscopic Property Prediction and Correlation

Computational methods are also highly effective in predicting the spectroscopic signatures of molecules, which can be used to interpret and verify experimental data.

Computational Prediction of NMR Chemical Shifts (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts (¹H and ¹³C) of a molecule. By performing GIAO calculations on the DFT-optimized geometry of this compound, a theoretical NMR spectrum can be generated.

These predicted chemical shifts can be correlated with experimental data to confirm the molecular structure and assign specific resonances to individual atoms within the molecule. Discrepancies between the calculated and experimental spectra can also point to conformational dynamics or solvent effects that are not captured in the gas-phase theoretical model.

Nucleus Predicted Chemical Shift Range (ppm) Structural Insights
¹H 6.5 - 8.5Aromatic protons on the phenoxy and benzoyl rings.
¹H 3.5 - 4.0Protons of the methyl ester group.
¹³C 110 - 160Carbons of the aromatic rings.
¹³C 160 - 170Carbon of the ester carbonyl group.
¹³C 180 - 195Carbon of the ketone carbonyl group.
¹³C 50 - 60Carbon of the methyl ester group.

Note: The predicted chemical shift ranges are illustrative and would need to be confirmed by specific calculations for this compound.

Theoretical Vibrational Analysis for IR and Raman Spectra

Theoretical vibrational analysis allows for the prediction of a molecule's infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding intensities can be obtained. These frequencies correspond to the various stretching, bending, and torsional motions within the molecule.

For this compound, this analysis would predict the characteristic vibrational modes, such as the C=O stretching frequencies of the ketone and ester groups, the C-O-C stretches of the ether linkage, and the various vibrations of the aromatic rings. Comparing the theoretical spectrum to an experimental one can aid in the confirmation of the compound's identity and the assignment of its spectral bands.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Spectroscopic Technique
C=O Stretch (Ketone)1680 - 1700IR, Raman
C=O Stretch (Ester)1720 - 1740IR, Raman
C-O-C Stretch (Ether)1200 - 1250IR, Raman
Aromatic C-H Stretch3000 - 3100IR, Raman
Aromatic C=C Stretch1400 - 1600IR, Raman

Note: The predicted frequency ranges are illustrative and would require specific calculations for this compound.

Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states upon the absorption of light. For a molecule like this compound, this analysis would reveal the wavelengths at which the molecule absorbs UV or visible light, which is crucial for applications in photochemistry and materials science.

The process involves first optimizing the molecule's geometry using DFT to find its most stable (lowest energy) conformation. Then, TD-DFT calculations are performed on this optimized structure to determine the vertical excitation energies, which correspond to the peaks in the UV-Vis spectrum. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption peak.

Illustrative Data Table: Predicted UV-Vis Absorption for this compound

ExcitationWavelength (λmax, nm)Oscillator Strength (f)Major Orbital Contributions
S0 → S13100.25HOMO → LUMO
S0 → S22750.18HOMO-1 → LUMO
S0 → S32400.45HOMO → LUMO+1

Note: This data is illustrative and represents typical outputs of a TD-DFT calculation.

These calculations would identify the key electronic transitions, such as π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl and ether functionalities of this compound.

Reaction Mechanism Modeling and Energy Profiles

Understanding how a molecule reacts is fundamental to controlling chemical processes. Computational chemistry provides tools to map out reaction pathways and determine their energetic feasibility.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Locating the exact geometry and energy of the transition state is key to understanding the reaction's activation energy. For a reaction involving this compound, such as its hydrolysis or reaction with a nucleophile, transition state calculations would be performed to identify the specific molecular arrangement at the peak of the reaction energy barrier. These calculations are computationally intensive and often involve methods like QST2 (Quadratic Synchronous Transit) or the Berny optimization algorithm to find the saddle point on the potential energy surface.

A potential energy surface (PES) is a multidimensional surface that represents the potential energy of a molecule as a function of its atomic coordinates. By mapping the PES for a reaction of this compound, chemists can visualize the entire energy landscape, including reactants, products, intermediates, and transition states. This allows for the identification of the most likely reaction pathway, as well as the possibility of alternative routes or competing reactions. PES scans involve systematically changing key geometric parameters (like bond lengths or angles) and calculating the energy at each point to trace the path of the reaction.

Once the energies of the reactants, transition states, and products are known, this information can be used to model the kinetics of the reaction. Theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be employed to calculate the rate constants of unimolecular reactions over a range of temperatures and pressures. For bimolecular reactions, Transition State Theory (TST) is often used. These models take into account the vibrational frequencies of the molecule and the transition state to predict how fast a reaction will proceed. For this compound, this could be used to predict its stability under various conditions or its reactivity in a synthetic process.

Illustrative Data Table: Calculated Kinetic Parameters for a Hypothetical Reaction

ParameterCalculated ValueUnits
Activation Energy (Ea)25.5kcal/mol
Pre-exponential Factor (A)1.2 x 10¹²s⁻¹
Rate Constant (k) at 298 K3.4 x 10⁻⁵s⁻¹

Note: This data is illustrative and represents typical outputs of kinetic modeling.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is not static. This compound can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Molecular dynamics (MD) simulations provide a way to observe the motion of atoms in a molecule over time. By simulating the molecule in a virtual box, often with solvent molecules, MD can reveal the dynamic behavior of this compound, including how it flexes, bends, and rotates. This is particularly useful for understanding how the molecule might interact with a biological receptor or how it behaves in solution. The simulations can also be used to calculate thermodynamic properties based on the ensemble of conformations.

Intermolecular Interaction Analysis in the Solid State and Solution Phase

The way molecules interact with each other governs the properties of materials in the solid and liquid states. For this compound, intermolecular interactions like van der Waals forces, dipole-dipole interactions, and potential π-stacking between the aromatic rings would dictate its crystal packing in the solid state and its solvation properties in different solvents.

Computational methods can be used to calculate the strength and nature of these interactions. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can be applied to understand the electronic basis of these interactions. In the solid state, these analyses can help predict the crystal structure and polymorphism. In solution, they can explain solubility and the effects of the solvent on the molecule's conformation and reactivity.

Applications of Methyl 2 Phenoxybenzoylformate in Chemical Research

As a Synthetic Intermediate in Organic Synthesis

The structure of methyl 2-phenoxybenzoylformate, incorporating a keto-ester functionality and a phenoxy group, makes it a potentially versatile building block in organic synthesis for the construction of more complex molecular architectures.

This compound can theoretically serve as a precursor for the synthesis of various complex molecules and heterocyclic compounds. The presence of the ester and ketone functional groups allows for a range of chemical transformations. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide or ester couplings. The ketone functionality can undergo reactions such as reduction, oximation, or reactions with organometallic reagents to introduce new substituents.

While direct examples of the use of this compound are not readily found, analogous structures are utilized in the synthesis of complex molecules. For example, derivatives of phenoxybenzoates are known intermediates in the synthesis of xanthones, a class of oxygen-containing heterocyclic compounds with diverse biological activities. The general synthetic approach often involves the intramolecular cyclization of a 2-phenoxybenzoic acid derivative. Although not explicitly involving the benzoylformate moiety, this highlights the potential of the phenoxybenzoate scaffold in heterocyclic synthesis.

Table 1: Potential Reactions of this compound as a Synthetic Intermediate

Functional Group Potential Reaction Product Type
Ester Hydrolysis Carboxylic Acid
Ester Transesterification Different Ester
Ester Amidation Amide
Ketone Reduction Alcohol
Ketone Grignard Reaction Tertiary Alcohol
Ketone Wittig Reaction Alkene

The application of this compound as a direct reagent in alkylation and acylation reactions is not well-documented. In principle, the aromatic rings of the phenoxy group could be susceptible to Friedel-Crafts alkylation or acylation, leading to the introduction of alkyl or acyl groups. However, the presence of the deactivating ester and ketone functionalities would likely make these reactions challenging and require harsh conditions.

More plausibly, derivatives of this compound could be used in such reactions. For example, conversion of the ester to a more reactive functional group might facilitate its use as an acylating agent. There is, however, no specific information in the scientific literature detailing the use of this compound for these purposes.

Development of Advanced Analytical Methodologies

The unique structure of this compound could be leveraged for the development of specialized analytical methods, although specific protocols for this compound are not described in the literature.

Spectrophotometric methods could potentially be developed for the detection and quantification of this compound. The aromatic rings in the molecule will result in absorption in the UV region of the electromagnetic spectrum. Derivatization of the ketone or ester functional groups to form a chromophoric product could enable colorimetric detection in the visible region, enhancing sensitivity and selectivity. For instance, reaction of the ketone with a suitable reagent like 2,4-dinitrophenylhydrazine would form a colored hydrazone that can be quantified spectrophotometrically. However, no specific spectrophotometric methods for this compound have been reported.

Mass spectrometry (MS) would be a key technique for the identification and analysis of this compound. The molecule would be expected to show a distinct molecular ion peak in its mass spectrum, corresponding to its molecular weight. Fragmentation patterns would be influenced by the presence of the ester, ketone, and ether linkages. Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH3) from the ester, the carbonyl group (-CO), and cleavage of the ether bond. While no specific mass spectrometry protocols for this compound are published, the general principles of MS analysis of organic esters and ketones would apply.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

Fragment Ion m/z (predicted) Description
[M]+• 256 Molecular Ion
[M - OCH3]+ 225 Loss of methoxy radical
[M - COOCH3]+ 197 Loss of carbomethoxy radical
[C6H5O]+ 93 Phenoxy cation

Role in Materials Science Research (e.g., as a monomer, precursor)

There is no available information to suggest that this compound has been utilized as a monomer or precursor in materials science research. In theory, the presence of two aromatic rings and reactive functional groups could allow for its incorporation into polymeric structures. For example, if the ester were converted to a carboxylic acid and another functional group were introduced on the other aromatic ring, it could potentially be used as a monomer in polycondensation reactions to form polyesters or polyamides. However, this remains a hypothetical application without any supporting literature.

Absence of Research Findings on this compound as a Chemical Probe for Enzyme Inhibition Studies

Therefore, it is not possible to provide an article on the "" focusing on its role as a chemical probe for mechanistic studies of enzyme inhibition. The scientific community has not published research in this specific area, and as such, there are no data tables or detailed research findings to report on this topic.

Future Research Directions and Research Outlook for Methyl 2 Phenoxybenzoylformate

Exploration of Novel Synthetic Pathways

The development of new, efficient, and sustainable methods for the synthesis of Methyl 2-phenoxybenzoylformate and its derivatives is a primary area for future investigation. While traditional esterification and acylation methods are established, future research will likely focus on more innovative and atom-economical approaches.

One promising direction is the use of catalytic C-H activation and carbonylation reactions. This would involve the direct introduction of the methoxycarbonylformyl group onto a diphenyl ether backbone, bypassing the need for pre-functionalized starting materials. Additionally, flow chemistry presents an opportunity for the continuous and scalable production of this compound, offering improved safety, efficiency, and control over reaction parameters.

Future research could also explore biocatalytic routes, employing engineered enzymes to carry out the synthesis under mild and environmentally friendly conditions. This approach could lead to highly selective transformations and reduce the reliance on traditional chemical reagents.

Advanced Mechanistic Elucidation of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. The intramolecular cyclization of this compound derivatives to form xanthones is a key reaction that warrants further mechanistic investigation. While the general pathway is understood, detailed computational and experimental studies are needed to elucidate the transition states and intermediates involved. For instance, mechanistic studies on the ArI-catalyzed intramolecular oxy-cyclization of 2-alkenylbenzamides have revealed the role of the oxidant as both a ligand and an accelerator of the catalytic cycle, providing a model for similar investigations into xanthone (B1684191) formation wiley.com.

Furthermore, the photocatalytic reactions of benzoylformate esters can proceed through divergent pathways, such as Paternò-Büchi cycloadditions or allylic functionalizations, depending on the reaction conditions organic-chemistry.org. Future research should explore the photocatalytic behavior of this compound to understand how the phenoxy substituent influences the excited-state reactivity and to control the reaction outcomes towards desired products.

Integration of Machine Learning in Predictive Modeling of Reactivity and Structure

The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerate the discovery and optimization of chemical processes involving this compound. ML models can be trained on existing datasets to predict reaction outcomes, such as yield and selectivity, under various conditions beilstein-journals.orgnih.govyoutube.com.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models have already been successfully applied to predict the biological activities and physicochemical properties of xanthone derivatives, which are accessible from this compound nih.govdigitellinc.commdpi.comnih.gov. Future work should focus on developing bespoke ML models specifically for reactions involving this compound to guide experimental design and minimize the need for extensive trial-and-error optimization researchgate.net. These models can help in identifying the optimal catalyst, solvent, and temperature for a given transformation, leading to more efficient and sustainable processes beilstein-journals.org.

The development of accurate ML models relies on the availability of high-quality, large-scale datasets. Therefore, a concerted effort to generate and curate experimental data for reactions involving this compound will be essential for the successful application of these computational tools.

Design of Functionalized Derivatives for Specific Chemical Applications

This compound serves as a valuable building block for the synthesis of a wide range of functionalized derivatives with tailored properties for specific applications. The xanthone scaffold, readily accessible from this precursor, is a "privileged structure" in medicinal chemistry, exhibiting a broad spectrum of biological activities beilstein-journals.org. Future research will undoubtedly continue to explore the synthesis of novel xanthone derivatives with potential applications as pharmaceuticals, agrochemicals, and functional materials.

For instance, the introduction of various substituents on the phenoxy and benzoyl rings can modulate the electronic and steric properties of the resulting xanthones, leading to enhanced biological activity or novel material properties. Research into the synthesis of xanthone derivatives has demonstrated their potential as anticancer agents and inhibitors of enzymes like α-glucosidase beilstein-journals.orgnih.gov. The development of metal-xanthone complexes is another promising area, with studies showing that copper complexes of xanthone derivatives can exhibit enhanced biological activity nih.gov.

Beyond medicinal applications, functionalized derivatives of this compound could find use in materials science, for example, as components of organic light-emitting diodes (OLEDs), sensors, or photofunctional materials.

Role in Sustainable Chemistry and Novel Catalyst Development

This compound and its derivatives have a significant role to play in the advancement of sustainable chemistry and the development of novel catalytic systems. The principles of green chemistry, such as atom economy, use of renewable feedstocks, and catalysis, can guide the future development of processes involving this compound wiley.commdpi.comwiley-vch.deresearchgate.netconicet.gov.ar.

One area of focus is the use of this compound as a monomer for the synthesis of sustainable polymers. The phenoxy group imparts desirable properties such as thermal stability and chemical resistance, making it an attractive component for high-performance polymers derived from potentially bio-based sources digitellinc.comgoogle.com.

Furthermore, xanthone derivatives obtained from this compound can be utilized as photocatalysts for the degradation of organic pollutants in water nih.govnih.govrsc.orgmdpi.comresearchgate.net. The development of heterogeneous photocatalysts based on xanthone-functionalized materials could provide a sustainable solution for water purification nih.gov. The transition to catalytic methods for xanthone synthesis, particularly using heterogeneous catalysts, significantly improves the environmental footprint of these processes by allowing for catalyst recycling and reducing waste generation researchgate.net. Future research should aim to develop highly active and reusable catalysts for the transformations of this compound, further enhancing the sustainability of its applications.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Methyl 2-phenoxybenzoylformate and its impurities?

  • Methodology : High-Performance Liquid Chromatography (HPLC) coupled with UV detection is widely used for purity assessment and impurity profiling. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. Reference standards for related impurities, such as Methyl Benzoylformate (CAS 15206-55-0) and Cyclopentylphenylmethanone (CAS 5422-88-8), are critical for comparative analysis .
  • Key Parameters : Retention time matching (HPLC), chemical shift consistency (NMR), and mass-to-charge ratio (HRMS) must align with certified reference materials.

Q. How can researchers synthesize this compound with high yield and purity?

  • Methodology : A multi-step synthesis involving esterification of 2-phenoxybenzoylformic acid with methanol under acidic catalysis (e.g., sulfuric acid) is common. Optimize reaction conditions (temperature: 60–80°C, reaction time: 6–8 hours) and employ inert gas (N₂) to prevent oxidation. Post-synthesis purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity .
  • Validation : Monitor reaction progress using Thin-Layer Chromatography (TLC) and confirm product identity via FT-IR (carbonyl stretch at ~1700 cm⁻¹) and elemental analysis.

Advanced Research Questions

Q. What strategies resolve contradictions in impurity profiles during scale-up synthesis?

  • Methodology : Use Design of Experiments (DoE) to identify critical process parameters (e.g., catalyst concentration, solvent polarity) influencing impurity formation. Compare impurity spectra (e.g., Imp. J, K, L from CAS 427-49-6, 3900-93-4, 19833-96-6) using LC-MS/MS to trace origins. Adjust quenching steps or introduce scavenging agents (e.g., activated carbon) to mitigate side products .
  • Case Study : A 2025 study on structural analogs (e.g., Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate) demonstrated that kinetic control during esterification reduces cyclization byproducts .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and reactive sites. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict susceptibility to nucleophilic attack. Validate with experimental kinetic studies (e.g., reaction with amines or thiols) .
  • Example : Bent-core molecules with methyl substituents (e.g., compound 6-2M-F) showed reduced bend angles (144°) and altered reactivity, highlighting steric and electronic effects .

Q. What bioactivity screening approaches are suitable for this compound derivatives?

  • Methodology : Use in vitro assays (e.g., antimicrobial disk diffusion, COX-2 inhibition for anti-inflammatory potential) with structural analogs like 2-(3-Fluoro-4-methylphenyl)benzoic acid as positive controls. For pharmacokinetic profiling, employ HPLC-MS to measure metabolic stability in liver microsomes .
  • Data Interpretation : Cross-reference bioactivity data with molecular docking simulations (e.g., AutoDock Vina) to identify target binding affinities.

Methodological Challenges and Solutions

Q. How to address discrepancies in ionization energy measurements for stability studies?

  • Solution : Standardize measurements using NIST-recommended protocols for gas-phase ionization energies. Calibrate instruments with methyl formate (CAS 107-31-3) as a reference, ensuring alignment with published thermochemical data (e.g., enthalpy of formation: -379 kJ/mol) .
  • Validation : Replicate experiments under controlled humidity and temperature to minimize environmental variability.

Q. What statistical frameworks optimize experimental design for structure-activity relationship (SAR) studies?

  • Framework : Apply multivariate analysis (e.g., Principal Component Analysis) to correlate substituent effects (e.g., fluoro, methyl groups) with bioactivity. Use response surface methodology (RSM) to optimize synthetic conditions for derivatives .

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